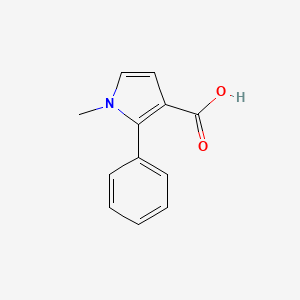

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-methyl-2-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMLRRGBKWXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70667508 | |

| Record name | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807624-24-4 | |

| Record name | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

One-Step Continuous Flow Process

A groundbreaking one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr generated as a by-product in the Hantzsch reaction to saponify the t-butyl esters in situ, providing the corresponding acids in a single microreactor.

The process involves:

- Reaction of tert-butyl acetoacetates with appropriate amines

- Addition of 2-bromoketones

- In situ hydrolysis of the tert-butyl ester group

- Formation of the pyrrole-3-carboxylic acid derivative

This continuous flow method has demonstrated superior yields compared to traditional batch processes. For example, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid achieved a 65% yield using the flow method, significantly higher than the 40% yield obtained using the same conditions in a batch process.

Hantzsch Pyrrole Synthesis Modification

The classical Hantzsch pyrrole synthesis has been modified to efficiently produce this compound and related derivatives.

Reaction Components and Conditions

The synthesis typically involves:

| Component | Function |

|---|---|

| tert-Butyl acetoacetate | Provides the ester functionality |

| Methylamine or methylamine derivatives | Introduces the N-methyl group |

| 2-Bromoacetophenone | Provides the phenyl substituent |

| Solvent system | Typically polar solvents |

| Catalyst | Optional, depending on specific protocol |

The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and subsequent hydrolysis of the ester group to yield the carboxylic acid.

Hydrolysis Conditions

For the preparation of this compound from its corresponding ester (methyl 1-methyl-2-phenyl-1H-pyrrole-3-carboxylate), hydrolysis conditions are crucial. The ester can be hydrolyzed using:

- Basic hydrolysis (NaOH or KOH in aqueous alcoholic solution)

- Acidic hydrolysis (utilizing the in situ generated HBr in flow synthesis)

- Enzymatic hydrolysis (less common but potentially selective)

Multistep Synthesis Approach

A multistep synthesis approach has been developed for the preparation of pyrrole-3-carboxamides, which involves this compound as a key intermediate.

Synthesis Pathway

The multistep synthesis involves:

- Preparation of the pyrrole-3-carboxylic acid via the continuous flow method described above

- Coupling with diverse amines to generate various amides

- Introduction of additional structural complexity as needed

This approach allows for the synthesis of various biologically active compounds, including CB1 inverse agonists, directly from commercially available starting materials in a single continuous process.

Comparative Analysis of Synthesis Methods

Different methods for preparing this compound can be compared based on several parameters:

| Method | Yield | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Continuous Flow | 65% | Short | Higher yields, one-step process, scalable | Requires specialized equipment |

| Batch Process | 40% | Longer | Simple setup, widely accessible | Lower yields, multiple steps |

| Traditional Hantzsch | Variable | Longest | Well-established, robust | Requires post-synthesis hydrolysis |

The continuous flow method clearly demonstrates superior efficiency and yield compared to traditional batch processes for the synthesis of this compound and related derivatives.

Recent Advances and Modifications

Recent research has focused on improving the synthesis of highly substituted pyrroles, including this compound, through various modifications and alternative approaches.

Catalyst-Free Methods

Some researchers have developed catalyst and solvent-free sequential three-component enamine-azoene annulation methods for the synthesis of functionalized pyrroles. These environmentally friendly approaches align with green chemistry principles and may be applicable to the synthesis of this compound.

Oxidative Cyclization Approaches

Alternative synthetic routes involving oxidative cyclization and ketonization have been explored for the preparation of benzimidazole-linked pyrroles, which may provide insights for the synthesis of this compound derivatives.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Heterocycles: Utilized in the synthesis of more complex heterocyclic compounds, which are essential in organic chemistry.

2. Biology

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

3. Medicine

- Potential Drug Development: Investigated as a lead compound for drug development due to its structural features that may enhance therapeutic efficacy. Its interactions with serotonin receptors suggest applications in treating cognitive impairments associated with neurodegenerative diseases .

4. Industry

- Material Science: Explored for developing novel materials with specific electronic or optical properties, leveraging its unique chemical structure .

The biological activities of this compound include:

- Antimicrobial Activity: Effective against various bacterial strains, indicating potential use in pharmaceuticals.

- Neuropharmacological Effects: Exhibits properties as an inverse agonist at serotonin receptors, suggesting cognitive enhancement capabilities.

Case Studies

-

Antimicrobial Efficacy Study:

- Published in the Asian Journal of Pharmaceutical and Clinical Research, this study evaluated synthesized derivatives based on this compound, demonstrating significant antibacterial activity.

-

Neuropharmacological Study:

- Research indicated the compound's potential as an inverse agonist at serotonin receptors, highlighting its possible applications in treating cognitive impairments associated with neurodegenerative diseases.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex heterocycles |

| Biology | Antimicrobial and anticancer properties |

| Medicine | Lead compound for drug development |

| Industry | Development of novel materials |

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Bioactivity: The introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhances biological activity.

Synthesis Efficiency : Yields vary significantly based on substituent bulkiness and reaction conditions. For instance, 2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid (19) is synthesized in 54% yield , whereas dichlorophenyl analogs (e.g., 20t) achieve 88% yields under optimized protocols .

Physicochemical and Pharmacokinetic Properties

- Solubility : Pyrrole-3-carboxylic acids generally exhibit moderate water solubility due to the carboxylic acid group, but lipophilic substituents (e.g., phenyl, CF₃) reduce solubility. For example, 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (MW 251.66) has undefined solubility but is presumed less soluble than smaller analogs .

- Metabolic Stability : Methyl and ethyl groups at the 1-position (e.g., 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid) may enhance metabolic stability by shielding the pyrrole ring from oxidative degradation .

- Bioavailability : Compounds with lower molecular weight (e.g., 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid, MW 153.18) are more likely to comply with Lipinski’s rule of five, favoring oral absorption .

Actividad Biológica

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound possesses a unique structural configuration, which contributes to its reactivity and interaction with various biological targets. This article explores its biological activity, synthesis methods, and research findings.

This compound has the molecular formula C12H11NO2 and a molecular weight of approximately 201.22 g/mol. The compound features a pyrrole ring substituted with a methyl group, a phenyl group, and a carboxylic acid functional group, enhancing its reactivity and biological potential .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing promising results in inhibiting growth .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines .

3. Neuropharmacological Effects

The compound is being explored for its potential as a neuropharmacological agent. It may interact with serotonin receptors, influencing cognitive functions and offering therapeutic possibilities for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve:

Enzyme Interaction: The compound can act as an enzyme inhibitor or activator, affecting various biochemical pathways. For instance, it participates in 1,3-dipolar cycloaddition reactions that may lead to the formation of biologically active derivatives .

Binding Affinity: Studies indicate that this compound may bind to specific receptors in the brain, such as the 5-HT6 receptor, which is associated with cognition-enhancing effects .

Synthesis Methods

Various synthetic routes have been developed to obtain this compound:

Palladium-Catalyzed Reactions: One common method involves palladium-catalyzed decarboxylative cross-coupling reactions, allowing the introduction of diverse functional groups while maintaining high yields .

Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors, such as phenylacetic acids and methyl hydrazine derivatives .

Case Studies

Several studies have highlighted the potential applications of this compound:

Study on Antimicrobial Activity: A study published in the Asian Journal of Pharmaceutical and Clinical Research evaluated the antimicrobial efficacy of synthesized derivatives based on this compound, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Study: Research conducted on the effects of this compound on cognitive function revealed its potential as an inverse agonist at serotonin receptors, suggesting possible applications in treating cognitive impairments associated with neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid, and how is structural confirmation achieved?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted amines with diketones or via functional group interconversion. For example, ethyl ester precursors (e.g., ethyl pyrrole-3-carboxylates) can undergo hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid derivative . Structural validation relies on 1H/13C NMR for substituent assignment (e.g., distinguishing methyl and phenyl groups) and ESI-MS to confirm molecular ion peaks (e.g., m/z 228.1 for [M+H]+). Purity is assessed via HPLC or melting point analysis (e.g., mp 144–145°C for analogous compounds) .

Advanced: How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

Methodological Answer:

Regioselectivity issues arise due to the pyrrole ring’s electronic asymmetry. Strategies include:

- Directing groups : Introducing temporary substituents (e.g., nitro or carbonyl groups) to steer electrophilic substitution .

- Catalytic control : Using transition metals (e.g., Pd) for cross-coupling reactions at specific positions .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C12H11NO2 requires m/z 201.0790) .

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at λ ~254 nm .

Advanced: How should researchers resolve contradictory bioactivity data for this compound in anti-proliferative assays?

Methodological Answer:

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., Mosmann’s MTT assay ) across cell lines (e.g., prostate vs. breast cancer models) .

- Solubility factors : Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity.

- Dose-response validation : Perform IC50 curves in triplicate and validate via alternate assays (e.g., apoptosis markers) .

Basic: What biological activities are reported for structurally analogous pyrrole-3-carboxylic acids?

Methodological Answer:

Analogous compounds exhibit:

- Anti-cancer activity : Inhibition of mTOR/p70S6K pathways and autophagy induction in prostate cancer models .

- Antimicrobial effects : Disruption of bacterial membrane integrity via carboxylate-metal ion chelation .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., -CF3) enhance potency by improving target binding .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Prodrug synthesis : Convert the carboxylic acid to esters (e.g., ethyl) for enhanced membrane permeability .

- Salt formation : Sodium or potassium salts improve aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .

Basic: How are stability and storage conditions optimized for this compound?

Methodological Answer:

- Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .

- Storage : Store at –20°C under inert gas (N2) to prevent oxidation. Use amber vials to limit photodegradation .

Advanced: What computational tools aid in predicting the reactivity of this compound in catalytic reactions?

Methodological Answer:

- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites on the pyrrole ring .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .

- Waste disposal : Follow institutional guidelines for organic acids (e.g., neutralization before disposal) .

Advanced: How can researchers validate the absence of regioisomeric impurities in synthetic batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.